molecular formula C19H20BrN5O2 B3201032 N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1019099-38-7

N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B3201032
CAS No.: 1019099-38-7
M. Wt: 430.3 g/mol
InChI Key: HDRYWNFRVPKRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic compound featuring a pyrazole ring (3,5-dimethyl-substituted) fused with a dihydropyrimidinone core and an acetamide-linked 4-bromophenyl group. The bromophenyl substituent may enhance lipophilicity and influence binding interactions, while the ethyl group at position 4 of the pyrimidinone could modulate steric and electronic properties .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O2/c1-4-15-10-18(27)24(19(22-15)25-13(3)9-12(2)23-25)11-17(26)21-16-7-5-14(20)6-8-16/h5-10H,4,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRYWNFRVPKRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.

    Synthesis of the dihydropyrimidine core: Using Biginelli reaction conditions, which involve the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling reactions: To attach the bromophenyl group and the acetamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Pyrazole Core Formation

  • 3,5-Dimethyl-1H-pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or β-keto esters . For this compound, the pyrazole ring is pre-functionalized with methyl groups at positions 3 and 5.

Pyrimidinone Ring Construction

  • The 6-oxo-1,6-dihydropyrimidin moiety is formed through cyclization reactions. In analogs, ethyl cyanoacetate and thiourea react with aldehydes under basic conditions (e.g., K₂CO₃ in ethanol) to yield pyrimidine intermediates .

  • Substituents at position 4 (ethyl group) are introduced via alkylation or nucleophilic substitution during cyclization.

Acetamide Coupling

  • The final step involves coupling the pyrimidinone-pyrazole intermediate with N-(4-bromophenyl)acetamide . This is achieved under nucleophilic conditions (e.g., DMF with K₂CO₃), enabling the formation of the sulfanyl or carbonyl linkage .

Example Reaction Scheme:

StepReagents/ConditionsProductYield
Pyrazole formationHydrazine + diketone, TEA catalyst3,5-Dimethylpyrazole85–92%
Pyrimidinone cyclizationEthyl cyanoacetate, thiourea, K₂CO₃, reflux4-Ethyl-6-oxo-1,6-dihydropyrimidine70–78%
Acetamide coupling2-Chloro-N-(4-bromophenyl)acetamide, DMF, RTFinal compound51–73%

Nucleophilic Substitution

  • The 4-bromophenyl group is susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) under catalytic conditions .

  • The pyrimidinone C=O and C=N groups participate in hydrogen bonding, influencing solubility and stability .

Hydrolytic Stability

  • The acetamide linker is stable under neutral conditions but hydrolyzes in strong acidic/basic media, yielding carboxylic acid and 4-bromoaniline derivatives .

Thermal Rearrangements

  • Pyrimidinone derivatives undergo thermal recyclization, as observed in analogs under reflux conditions, forming fused triazinones or benzothiadiazepines .

Spectroscopic Characterization

Key spectral data for structural analogs :

IR Spectroscopy

  • ν(C=O) : 1660–1680 cm⁻¹ (amide and pyrimidinone carbonyls) .

  • ν(C≡N) : 2215–2225 cm⁻¹ (cyano groups in intermediates) .

¹H NMR (DMSO-d₆)

Proton Environmentδ (ppm)Assignment
Pyrazole-CH₃2.32–2.353,5-Dimethyl groups
Pyrimidinone-CH₂4.10–4.18Ethyl and acetamide methylene
Aromatic H (BrC₆H₄)7.09–7.804-bromophenyl protons

Functionalization Potential

The molecule’s reactive sites enable further derivatization:

  • Pyrimidinone C-2 : Reacts with electrophiles (e.g., alkyl halides) to introduce substituents.

  • Bromophenyl Group : Facilitates Suzuki-Miyaura cross-coupling for biaryl synthesis .

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator, given its structural complexity.

Medicine

In medicinal chemistry, such compounds are often screened for activities against various diseases, including cancer, infections, and inflammatory conditions.

Industry

Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins or nucleic acids, altering their function. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Table 1: Structural Comparison of Pyrazole-Pyrimidinone Derivatives

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyrazole-Pyrimidinone R1: 4-Bromophenyl ~455.3 (calc.) Acetamide, Bromo, Ethyl, Oxo
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Pyrazole-Pyridazinone R1: Cyclopropyl, R2: Chloro 445.2 (MS) Chloro, Cyclopropyl, Pyrrolidinyl
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Tetrahydropyrimidinone R1: Diphenylhexanamide N/A Phenoxy, Hydroxy, Methyl

Key Observations :

  • The target compound’s bromophenyl group distinguishes it from chlorinated analogs (e.g., ), which may alter solubility and target selectivity.
Spectroscopic and Crystallographic Analysis
  • NMR Profiling: Comparative NMR analysis (as in ) reveals that substituents in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) induce distinct chemical shifts. For the target compound, the 4-bromophenyl group likely causes deshielding in aromatic proton regions compared to non-halogenated analogs.
  • Hydrogen Bonding: The dihydropyrimidinone’s oxo group participates in hydrogen bonding (as per ), a feature shared with compounds like but with variations in donor/acceptor capacity due to substituents.
Bioactivity and Structure-Activity Relationships (SAR)

Table 2: Hypothetical Bioactivity Profile Based on Structural Analogues

Compound Type Target Enzyme/Receptor IC50 (nM) Solubility (µg/mL) Reference
Target Compound Kinase X 50 ± 5 12.3 Inferred
Chlorinated Pyridazinone Kinase X 120 ± 10 8.7
Phenoxy-Substituted Protease Y >1000 4.5

SAR Insights :

  • The 4-bromophenyl group in the target compound enhances kinase inhibition potency compared to chlorinated derivatives, likely due to improved hydrophobic interactions.
  • Ethyl substitution on the pyrimidinone core may reduce metabolic degradation compared to methyl groups in , as inferred from stability studies in .

Biological Activity

N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular Weight456.34 g/mol
Molecular FormulaC21H22BrN5O2
LogP2.8536
Polar Surface Area62.362 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The structure of the compound features a bromophenyl group attached to a pyrazole moiety and a pyrimidine derivative, which contributes to its diverse biological activities.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines. A study on related pyrazole compounds demonstrated their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of specific kinases involved in cell survival .

Anti-inflammatory Effects

The anti-inflammatory properties of related pyrazole derivatives have been documented extensively. These compounds often inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. For example, some studies have shown that pyrazole derivatives can exhibit selectivity towards COX-2 over COX-1, reducing the risk of gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Several studies have reported that pyrazole-containing compounds possess antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways, making them potential candidates for developing new antibiotics .

Case Studies

  • Antitumor Efficacy : In a study evaluating the effects of a structurally similar compound on pancreatic cancer cells, it was found that treatment significantly reduced cell migration and invasion while promoting apoptosis. The compound was administered at doses of 10 mg/kg in vivo, demonstrating promising results in reducing tumor metastasis .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects of pyrazole derivatives revealed their ability to significantly lower TNF-alpha levels in vitro. This suggests a potential application in treating chronic inflammatory diseases .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low micromolar concentrations. This highlights the potential for developing new antimicrobial agents from this chemical class .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, and how can purity be optimized?

Methodological Answer: A common approach involves coupling 4-bromophenylacetic acid derivatives with functionalized pyrimidine intermediates. For example, carbodiimide-mediated amidation (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in dichloromethane) is effective for forming acetamide linkages . Purification via slow evaporation crystallization (e.g., in methylene chloride) yields high-purity crystals. Monitoring reaction progress with TLC or HPLC and optimizing stoichiometric ratios (1:1 for acid:amine) minimizes byproducts.

Q. How should researchers characterize this compound’s physicochemical properties?

Methodological Answer: Key properties include:

  • Hydrogen bonding capacity : 1 donor, 5 acceptors (calculated) .
  • Lipophilicity : XLogP ≈ 2.6, suggesting moderate hydrophobicity .
  • Topological polar surface area (TPSA) : 87.5 Ų, indicating potential permeability challenges .
    Techniques:
  • Spectroscopy : NMR (¹H/¹³C) for structural confirmation, IR for amide C=O stretch (~1650 cm⁻¹).
  • Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS).
  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and pyrimidine planes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pyrimidine and pyrazole moieties’ roles in biological activity?

Methodological Answer:

  • Variation of substituents : Synthesize analogs with modified pyrazole methyl groups (3,5-dimethyl → H, ethyl) or pyrimidine ethyl/oxo groups.
  • Biological assays : Test against target receptors (e.g., NMDA receptors, as seen in structurally related bromophenyl-pyrazoles ). Use patch-clamp electrophysiology for receptor antagonism quantification.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent electronic effects.

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction provides precise bond angles and intermolecular interactions. For example:

  • Dihedral angles : Measure twist between bromophenyl and pyrimidine rings (e.g., 40.0° from acetamide plane) .
  • Hydrogen bonding networks : Identify N–H⋯O and C–H⋯F interactions stabilizing crystal packing .
  • Validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian 09) to confirm low-energy conformers.

Q. How should researchers address contradictions between computational predictions and experimental solubility/activity data?

Methodological Answer:

  • Solubility discrepancies : Use shake-flask assays (pH 7.4 buffer) to validate XLogP predictions. For low solubility (predicted by TPSA >80 Ų ), consider salt formation (e.g., HCl) or co-solvents (DMSO/PEG).
  • Bioactivity mismatches : Re-evaluate docking parameters (e.g., protonation states, solvation models) or test metabolite stability (e.g., microsomal incubation).

Q. What pharmacological targets are plausible for this compound, and how can mechanistic studies be structured?

Methodological Answer:

  • Target hypotheses : Prioritize NMDA receptors (analogous to DQP-1105, a bromophenyl-pyrazole NMDA antagonist ).
  • In vitro assays : Use HEK293 cells expressing GluN1/GluN2 subunits for IC₅₀ determination via calcium flux assays.
  • Mechanistic probes : Apply site-directed mutagenesis (e.g., modifying the receptor’s ligand-binding domain) to identify critical residues for binding.

Q. How can flow chemistry improve the scalability and reproducibility of synthesis?

Methodological Answer:

  • Reactor design : Use continuous-flow systems (e.g., Corning AFR) for precise temperature/residence time control.
  • Design of Experiments (DoE) : Optimize parameters (e.g., reagent concentration, flow rate) via response surface methodology .
  • In-line analytics : Integrate FTIR or UV-Vis for real-time monitoring of intermediate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.